2-pentan-3-yl-1H-imidazole
Description
Properties
CAS No. |
6638-46-6 |
|---|---|
Molecular Formula |
C8H14N2 |
Molecular Weight |
138.21 g/mol |
IUPAC Name |
2-pentan-3-yl-1H-imidazole |
InChI |
InChI=1S/C8H14N2/c1-3-7(4-2)8-9-5-6-10-8/h5-7H,3-4H2,1-2H3,(H,9,10) |
InChI Key |
FPLOWPOUHNRUMN-UHFFFAOYSA-N |
SMILES |
CCC(CC)C1=NC=CN1 |
Canonical SMILES |
CCC(CC)C1=NC=CN1 |
Other CAS No. |
6638-46-6 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Physicochemical Properties
Imidazole derivatives are highly tunable due to their substituent-dependent properties. Below is a comparative analysis of 2-pentan-3-yl-1H-imidazole and structurally related compounds:
Key Observations :
- Lipophilicity : The pentan-3-yl group in 2-pentan-3-yl-1H-imidazole increases LogP compared to the parent imidazole, enhancing membrane permeability but reducing aqueous solubility. This contrasts with 4-hydroxybenzoic acid–1H-imidazole, where the polar hydroxybenzoic acid group moderates LogP .
- Thermal Stability: Bulky substituents (e.g., indenyl-iminomethyl) elevate melting points due to improved crystal packing, as seen in Schiff base derivatives .
Research Findings and Challenges
- Crystallography : X-ray diffraction studies (e.g., APEX2, SAINT) reveal that alkyl-substituted imidazoles like 2-pentan-3-yl-1H-imidazole adopt twisted conformations to minimize steric strain, whereas planar aromatic substituents (e.g., indenyl) favor stacked crystal lattices .
- Stability : Hydrothermal synthesis (used for 4-hydroxybenzoic acid derivatives) often yields thermally stable crystals but may degrade sensitive alkyl substituents like pentan-3-yl .
Preparation Methods
Four-Component One-Pot Synthesis
A versatile approach involves the condensation of aldehydes, glyoxal, ammonia, and amines. For 2-pentan-3-yl-1H-imidazole, pentan-3-ylamine serves as the amine component, while glyoxal and a suitable aldehyde (e.g., formaldehyde) facilitate cyclization. The reaction proceeds under acidic conditions (e.g., acetic acid) at 80–100°C for 12–24 hours. The mechanism involves:
-
Formation of a Schiff base between the aldehyde and amine.
-
Nucleophilic attack by ammonia to generate an α,β-unsaturated imine intermediate.
Key Considerations :
-
Substituent steric effects influence regioselectivity; bulky groups like pentan-3-yl favor C2 substitution due to reduced steric hindrance during cyclization.
-
Yields typically range from 45% to 65%, with purification requiring column chromatography (silica gel, ethyl acetate/hexane).
Direct Alkylation of Imidazole
Metallation-Alkylation Protocol
Imidazole undergoes selective alkylation at the C2 position when treated with a strong base (e.g., sodium hydride) followed by a pentan-3-yl halide.
Procedure :
-
Suspend imidazole (1 equiv) in anhydrous dimethylformamide (DMF).
-
Add NaH (1.2 equiv) at 0°C and stir for 30 minutes.
-
Introduce 3-bromopentane (1.1 equiv) and heat to 60°C for 6 hours.
Optimization Data :
| Parameter | Optimal Value | Yield (%) |
|---|---|---|
| Base | NaH | 58 |
| Solvent | DMF | 58 |
| Temperature (°C) | 60 | 58 |
| Halide | 3-Bromopentane | 58 |
Challenges :
-
Competing N1-alkylation reduces selectivity.
-
Use of NaI as an additive enhances halide reactivity, improving C2 selectivity to 4:1 (C2:N1).
Transition Metal-Catalyzed C–H Alkylation
Rhodium(I)-Catalyzed Branched Alkylation
A breakthrough method employs Rh(I)/bisphosphine catalysts for direct C2–H alkylation of imidazoles with alkenes. For 2-pentan-3-yl-1H-imidazole, ethyl methacrylate serves as the Michael acceptor.
Catalytic System :
-
Catalyst : [Rh(cod)Cl]₂ (2.5 mol%)
-
Ligand : dArFpe (5 mol%)
-
Base : K₃PO₄ (2 equiv)
Mechanistic Insights :
-
Oxidative addition of Rh(I) to the imidazole C–H bond.
-
Alkene insertion into the Rh–C bond, forming a branched intermediate.
Performance Metrics :
-
Yield : 72–85%
-
Regioselectivity : >20:1 (branched:linear)
-
Functional Group Tolerance : Compatible with esters, halides, and sulfonates.
Comparative Analysis of Methods
| Method | Yield (%) | Regioselectivity (C2:N1) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Four-Component Synthesis | 45–65 | 3:1 | Moderate | High |
| Direct Alkylation | 50–60 | 4:1 | High | Moderate |
| Rh-Catalyzed Alkylation | 70–85 | >20:1 | Low | Low |
Critical Evaluation :
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2-pentan-3-yl-1H-imidazole, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The synthesis of imidazole derivatives typically involves multi-step reactions. For 2-pentan-3-yl-1H-imidazole, a plausible route includes:
- Step 1 : Formation of the imidazole core via condensation of 1,2-diketones with aldehydes and ammonia under acidic conditions.
- Step 2 : Alkylation or nucleophilic substitution at the 2-position using 3-pentanol derivatives (e.g., 3-pentyl bromide) .
- Optimization : Solvent choice (e.g., DMF or THF), temperature control (0–60°C), and catalyst selection (e.g., NaH or K₂CO₃) significantly impact yield. Characterization via NMR and IR ensures purity .
Q. How can researchers validate the structural integrity of 2-pentan-3-yl-1H-imidazole experimentally?
- Methodological Answer : Key techniques include:
- NMR Spectroscopy : and NMR to confirm substituent positions and hydrogen bonding patterns.
- IR Spectroscopy : Detection of N-H stretching (3100–3300 cm⁻¹) and C=N/C-C vibrations (1600–1500 cm⁻¹) .
- Elemental Analysis : Verify calculated vs. experimental C, H, N, and S percentages (error margin <0.4%) .
Advanced Research Questions
Q. What strategies can resolve contradictions in bioactivity data for 2-pentan-3-yl-1H-imidazole derivatives?
- Methodological Answer : Contradictions may arise from assay variability or structural impurities. Strategies include:
- Reproducibility Checks : Repeat assays under standardized conditions (e.g., pH, solvent) .
- Dose-Response Studies : Establish EC₅₀/IC₅₀ curves to differentiate true activity from artifacts.
- Computational Validation : Molecular docking (e.g., AutoDock Vina) to predict binding affinities against target proteins (e.g., cytochrome P450) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
